N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide
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Overview
Description
N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE is an aromatic hydrazide derivative. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes bromine, ethoxy, and methoxy groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 4-[(3-methoxyphenyl)methoxy]benzohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and methoxy groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-4-(TRIFLUOROMETHYL)BENZOHYDRAZIDE
- 4-HYDROXYL-N’-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
Uniqueness
N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C24H23BrN2O4 |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-[(3-methoxyphenyl)methoxy]benzamide |
InChI |
InChI=1S/C24H23BrN2O4/c1-3-30-23-12-9-20(25)14-19(23)15-26-27-24(28)18-7-10-21(11-8-18)31-16-17-5-4-6-22(13-17)29-2/h4-15H,3,16H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
YYEWMFZYKDACAP-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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